N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isochroman ring system linked to a benzo[d][1,3]dioxole moiety through a carboxamide linkage, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antidiabetic properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in antitumor applications, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death . In antidiabetic research, it has been shown to inhibit α-amylase, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its antidiabetic properties.
N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide: A methylated derivative with similar biological activities.
Uniqueness
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of the isochroman and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties
Biological Activity
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has drawn significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Compound Overview
Chemical Structure:
The compound features an isochroman ring linked to a benzo[d][1,3]dioxole moiety through a carboxamide bond. Its IUPAC name is N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide, and it has the CAS number 2034402-73-6. The molecular formula is C18H17NO4 with a molecular weight of 313.34 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action involves the induction of apoptosis in cancer cells and interference with cell cycle regulation. Studies have shown that similar compounds with benzo[d][1,3]dioxole structures possess notable cytotoxic effects against various cancer cell lines.
Case Study:
A related study synthesized derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than that of the standard drug doxorubicin, indicating enhanced potency .
Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF7) |
---|---|---|---|
Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
The compound's mechanism appears to involve:
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest: Inhibition of key regulatory proteins leading to G1/S phase arrest.
- EGFR Inhibition: Potential targeting of epidermal growth factor receptor pathways, which are crucial in many cancers .
Synthesis Methods
The synthesis of this compound typically follows multi-step organic reactions involving:
- Preparation of Isochroman Derivative: Starting from isochroman-3-ylmethylamine.
- Formation of Amide Bond: Reaction with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like DCC and DMAP.
This method allows for the efficient formation of the desired compound while maintaining high purity levels .
Comparative Analysis
When compared to similar compounds like N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide and its methylated derivatives, this compound shows unique biological properties attributed to its distinct structural features. The combination of isochroman and benzo[d][1,3]dioxole moieties contributes to its enhanced biological activity .
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(13-5-6-16-17(8-13)23-11-22-16)19-9-15-7-12-3-1-2-4-14(12)10-21-15/h1-6,8,15H,7,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSKDLMKQATVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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